molecular formula C6H10ClN3 B568498 N2-Methylpyridine-2,5-diamine hydrochloride CAS No. 117879-51-3

N2-Methylpyridine-2,5-diamine hydrochloride

Cat. No.: B568498
CAS No.: 117879-51-3
M. Wt: 159.617
InChI Key: GGXDVYASAYEGGV-UHFFFAOYSA-N
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Description

N2-Methylpyridine-2,5-diamine hydrochloride is an organic compound with the molecular formula C6H10N3Cl. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Methylpyridine-2,5-diamine hydrochloride typically involves the introduction of an amino group onto a methylpyridine ring, followed by chlorination and treatment with hydrochloric acid. One common method includes:

    Amination: Starting with 2-methylpyridine, an amination reaction is carried out using ammonia or an amine source under suitable conditions.

    Chlorination: The resulting compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus trichloride.

    Hydrochloride Formation: Finally, the chlorinated product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the amination and chlorination reactions.

    Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N2-Methylpyridine-2,5-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: N2-Methylpyridine-2,5-diamine N-oxide.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with substituted amino groups.

Scientific Research Applications

N2-Methylpyridine-2,5-diamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-Methylpyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    Pyridine-2,5-diamine: Lacks the methyl group at the N2 position.

    N2-Methylpyridine-3,5-diamine: Similar structure but with different substitution pattern.

    N2-Methylpyridine-2,4-diamine: Different substitution pattern on the pyridine ring.

Uniqueness: N2-Methylpyridine-2,5-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-N-methylpyridine-2,5-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-8-6-3-2-5(7)4-9-6;/h2-4H,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXDVYASAYEGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735143
Record name N~2~-Methylpyridine-2,5-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-22-5, 117879-51-3
Record name 2,5-Pyridinediamine, N2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-Methylpyridine-2,5-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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